molecular formula C23H24N2O5S B5215709 N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5215709
M. Wt: 440.5 g/mol
InChI Key: WIYHXQQFNBSPLR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a glycinamide backbone substituted with methoxybenzyl, methoxyphenyl, and phenylsulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Glycinamide Backbone: This can be achieved by reacting glycine with appropriate protecting groups to form a glycinamide intermediate.

    Substitution Reactions: The glycinamide intermediate is then subjected to substitution reactions with 4-methoxybenzyl chloride, 2-methoxyphenyl bromide, and phenylsulfonyl chloride under basic conditions to introduce the respective substituents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, solvent choice, and reaction time, are crucial to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of phenylthiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and phenylsulfonyl groups may play a role in enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)glycinamide: Lacks the phenylsulfonyl group, which may result in different reactivity and biological activity.

    N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide:

    N-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the 4-methoxybenzyl group, which may influence its binding interactions and reactivity.

Uniqueness: N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-29-19-14-12-18(13-15-19)16-24-23(26)17-25(21-10-6-7-11-22(21)30-2)31(27,28)20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYHXQQFNBSPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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